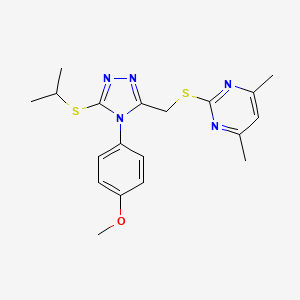

2-(((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

2-(((5-(Isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropylthio group at position 5 and a 4-methoxyphenyl group at position 2. This triazole moiety is linked via a methylthio bridge to a 4,6-dimethylpyrimidine ring. The electron-donating methoxy group and lipophilic isopropylthio substituent may enhance membrane permeability and binding interactions, while the pyrimidine ring could contribute to base-pairing or receptor recognition properties .

Properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS2/c1-12(2)27-19-23-22-17(11-26-18-20-13(3)10-14(4)21-18)24(19)15-6-8-16(25-5)9-7-15/h6-10,12H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMZQUAJMRRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)OC)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

Introduction of Functional Groups: The isopropylthio and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Coupling with Pyrimidine Ring: The final step involves coupling the triazole intermediate with a pyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, potentially leading to the formation of dihydro derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its triazole and pyrimidine rings, which are common motifs in bioactive molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The target compound shares structural motifs with several analogs:

- 5-{[(4,6-Dimethylpyrimidin-2-yl)Thio]Methyl}-4-(4-Fluorophenyl)-1,2,4-Triazole-3-Thiol (): This analog replaces the 4-methoxyphenyl and isopropylthio groups with 4-fluorophenyl and methylthio substituents. The isopropylthio group in the target compound introduces greater steric bulk, which could hinder interactions with narrow enzyme active sites .

- Thiazolo[4,5-d]Pyrimidine Derivatives (): Compounds like 19 and 20 incorporate fused thiazole-pyrimidine systems. While these lack the triazole-thioether linkage, their sulfur-rich structures and pyrimidine bases suggest similar roles in nucleobase mimicry or antiviral activity .

- Triazole Schiff Base Benzopyranones (): These compounds combine triazole and coumarin moieties.

Comparative Data Table

Biological Activity

The compound 2-(((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine belongs to a class of triazole derivatives known for their diverse biological activities. Triazoles have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of triazole derivatives typically involves several steps including cyclization and substitution reactions. For this specific compound, the following synthetic route is commonly employed:

- Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide followed by alkylation with isopropyl halides.

- Introduction of the Dimethylpyrimidine Group : The pyrimidine moiety can be introduced via nucleophilic substitution reactions involving 4,6-dimethylpyrimidine derivatives.

- Final Coupling : The final structure is obtained by coupling the triazole and pyrimidine components through thioether formation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that triazole derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells (MDA-MB-231) . The presence of specific substituents on the triazole ring appears to enhance this activity.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial effects. The compound's structural features suggest it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways. A related study demonstrated that certain triazole derivatives effectively inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects can involve:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to apoptosis in tumor cells or inhibition of microbial growth.

Research Findings and Case Studies

A summary of relevant findings regarding the biological activity of similar compounds is presented in Table 1.

| Compound | Activity | Target Cell Line | IC50 (μM) |

|---|---|---|---|

| Triazole A | Antitumor | MDA-MB-231 | 27.6 |

| Triazole B | Antimicrobial | E. coli | <50 |

| Triazole C | Cytotoxic | HeLa | 35 |

Q & A

Q. How can structure-activity relationships (SAR) be systematically studied to enhance pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.